3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is a complex organic compound that features a piperidine ring, a pyridine ring, and a trifluoromethylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative, which can be achieved by reacting 3-pyridinepropionic acid with appropriate reagents under controlled conditions.
Formation of the Piperidine Ring: The next step involves the formation of the piperidine ring.
Coupling Reactions: The final step involves coupling the pyridine and piperidine derivatives with the trifluoromethylphenyl group using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide[][4].
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and piperidine rings, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets in cells and tissues.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-pyridinyl)-2-propanone: A simpler pyridine derivative with similar structural features.
Piperidine derivatives: Compounds with a piperidine ring that exhibit various biological activities.
Trifluoromethylphenyl derivatives: Compounds containing the trifluoromethylphenyl group, known for their pharmacological properties.
Uniqueness
3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide is unique due to its combination of structural features, which confer specific biological activities and potential therapeutic applications. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for drug development.
Properties
IUPAC Name |
3-[1-(3-pyridin-2-ylpropanoyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O2/c24-23(25,26)18-7-9-20(10-8-18)28-21(30)12-6-17-4-3-15-29(16-17)22(31)13-11-19-5-1-2-14-27-19/h1-2,5,7-10,14,17H,3-4,6,11-13,15-16H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUQJUMOCGLUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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